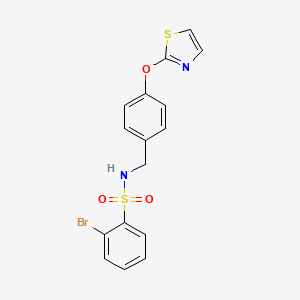

![molecular formula C19H12ClNO4 B2552254 N-[2-(6-氯-2-氧代-2H-色烯-4-基)-1-苯并呋喃-3-基]乙酰胺 CAS No. 904008-79-3](/img/structure/B2552254.png)

N-[2-(6-氯-2-氧代-2H-色烯-4-基)-1-苯并呋喃-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

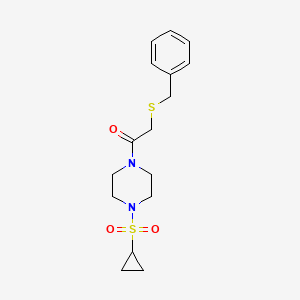

The compound N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide is a derivative of coumarin, which is a class of organic compounds characterized by the 2H-chromen-4-yl moiety. This particular derivative has been modified with a benzofuran group and an acetamide substituent, which could potentially affect its biological activity and physical properties.

Synthesis Analysis

In the context of synthesizing related compounds, a series of novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives have been created, which suggests that the synthesis of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide would involve similar strategies. These strategies likely include the formation of the acetamide linkage and the introduction of the benzofuran and chloro groups to the coumarin core .

Molecular Structure Analysis

The molecular structure of a closely related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, has been determined using single crystal X-ray diffraction. This compound crystallizes in the monoclinic space group and features intermolecular hydrogen bonds that lead to dimer formation. Intramolecular hydrogen bonds and π-π interactions also contribute to the stability of the structure. These findings provide insights into the potential molecular structure of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, which may also exhibit similar intermolecular and intramolecular interactions .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, the synthesis and structural analysis of related compounds suggest that it may participate in reactions typical of acetamides and coumarins. These could include nucleophilic substitution reactions due to the presence of the chloro group and potential interactions with biological macromolecules through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide can be inferred from related compounds. For instance, the crystal structure analysis of a similar molecule indicates that it has a monoclinic crystal system with specific cell dimensions and a calculated density. The presence of hydrogen bonds and π-π interactions would influence the compound's solubility and melting point. The chloro and acetamide groups would also affect its reactivity and interaction with solvents .

Relevant Case Studies

The anti-HIV activity of related N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives has been evaluated using the MTT method. Some of these compounds have shown moderate to potent activity against HIV-1, with one compound, in particular, demonstrating promising results. This suggests that N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide could also possess anti-HIV properties, which would be an important area for further research and case studies .

科学研究应用

抗氧化活性

已探索合成的香豆素衍生物(包括与 N-[2-(6-氯-2-氧代-2H-色烯-4-基)-1-苯并呋喃-3-基]乙酰胺 在结构上相关的化合物)的抗氧化活性。使用 DPPH、过氧化氢和一氧化氮自由基方法对这些化合物进行了测试,并与抗坏血酸进行了比较。合成涉及多个步骤,从乙基溴乙酸与 4-羟基香豆素的反应开始,根据光谱证据,导致具有拟议抗氧化能力的化合物 (Kadhum 等人,2011)。

亲核反应性和新型化合物合成

对与 N-[2-(6-氯-2-氧代-2H-色烯-4-基)-1-苯并呋喃-3-基]乙酰胺 在结构上相似的化合物的新型化合物研究证明了其亲核反应性。这项研究导致合成新型烯胺/烯胺酮和苯并呋喃衍生物,它们在药物开发和化学研究中具有潜在应用 (Ali 等人,2020)。

抗 HIV 活性

合成了一系列新型 N-1,3-苯并[d]噻唑-2-基-2-(2-氧代-2H-色烯-4-基)乙酰胺衍生物,并评估了它们的抗 HIV 活性。这些化合物对野生型 HIV-1 表现出一系列活性,其中一些表现出有效的功效,突出了相关结构在治疗应用中的潜力 (Bhavsar 等人,2011)。

抗癌活性

合成了新型香豆素衍生物(包括 N-苄基-2-((4-甲基-2-氧代-2H-色烯-7-基)氧基)-N-(3,4,5-三甲氧基苯基)乙酰胺),并评估了其对人癌细胞系的抗肿瘤活性,显示出显着的抑制作用。这些发现表明此类化合物在癌症治疗中的潜在效用 (Shi 等人,2020)。

光伏效率和配体-蛋白质相互作用

对苯并噻唑啉酮乙酰胺类似物(包括量子力学研究和配体-蛋白质相互作用)的研究表明,它们在光伏效率建模和染料敏化太阳能电池 (DSSC) 中作为光敏剂的潜力。这项研究提供了对相关化合物在可再生能源和生物化学中多功能应用的见解 (Mary 等人,2020)。

作用机制

安全和危害

未来方向

The future directions for the research of similar compounds include further development as anti-Alzheimer agents . They also exhibit moderate analgesic and excellent inflammatory and potential anti-bacterial and anti-fungal activities compared to other halogenated compounds , suggesting potential for further exploration in these areas.

属性

IUPAC Name |

N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClNO4/c1-10(22)21-18-12-4-2-3-5-15(12)25-19(18)14-9-17(23)24-16-7-6-11(20)8-13(14)16/h2-9H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBQMHMRSAQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C3=CC(=O)OC4=C3C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2552178.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)

![benzyl 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2552192.png)